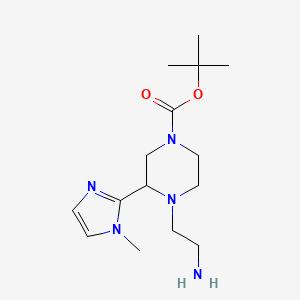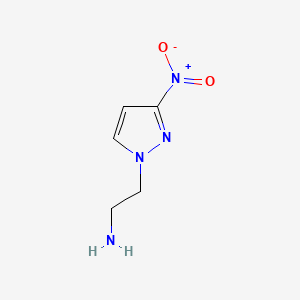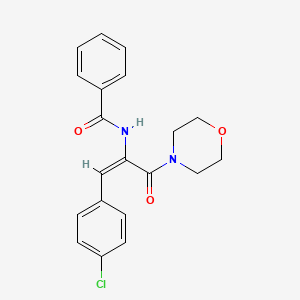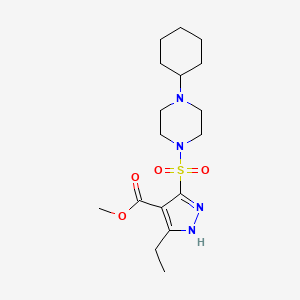![molecular formula C18H18N2O5S2 B2886143 Ethyl 2-(3,4-dimethoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 681159-53-5](/img/structure/B2886143.png)
Ethyl 2-(3,4-dimethoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole-5-carboxylic acid derivatives are a significant class of organic medicinal compounds. They are used as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles such as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Molecular Structure Analysis
Thiazole-5-carboxylic acid derivatives were characterized using 1H and 13C NMR . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. They act by interfering with the microbial cell’s ability to synthesize essential proteins or enzymes, leading to cell death. This compound could potentially be used to develop new antimicrobial drugs that are effective against resistant strains of bacteria .
Antitumor and Cytotoxic Activity
Research has shown that thiazole compounds can exhibit potent antitumor and cytotoxic activities. They may work by disrupting the DNA replication process in cancer cells or by inducing apoptosis, which is the programmed cell death crucial for stopping cancer proliferation .
Anti-inflammatory Activity
Thiazoles are known to possess anti-inflammatory properties, making them useful in the treatment of chronic inflammatory diseases. They can inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and associated pain .
Neuroprotective Effects
Some thiazole derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds may protect nerve cells from damage and improve neurological function .
Antiviral Activity
Thiazole derivatives have been identified as potential antiviral agents. They can interfere with the replication cycle of viruses, thus inhibiting their ability to infect and spread within the host organism. This application is particularly relevant in the development of treatments for diseases like HIV .
Antihypertensive Activity
Thiazoles have been associated with antihypertensive activity, which is the ability to lower high blood pressure. They may achieve this by relaxing the blood vessels or by acting on the renin-angiotensin system, which regulates blood pressure .
Mécanisme D'action
The majority of thiazole-5-carboxylic acid derivatives were found active against the xanthine oxidase enzyme . Xanthine oxidase is a form of xanthine oxidoreductase, a versatile molybdoflavoprotein that is involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine, and xanthine to produce uric acid .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-5-25-17(22)14-9(2)13-16(26-14)20-18(27-13)19-15(21)10-6-7-11(23-3)12(8-10)24-4/h6-8H,5H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQVOJNBKIGTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,4-dimethoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2886068.png)

![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)


![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)
![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2886074.png)


![2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2886083.png)